D&C Red No. 30
Overview
Description
D&C Red No. 30 is a synthetic dye used in drugs and cosmetics . It is listed by the FDA as a safe additive for drugs and cosmetics as per FDA standards . It can be used externally and in general cosmetics, including lipsticks, but is not to be used in cosmetics close to the eye .
Synthesis Analysis
The preparation of a pure sample of D&C Red No. 30 has been described in a paper . The paper also discusses the determination of the spectrophotometric properties of solutions of the purified sample in xylene .Molecular Structure Analysis
The color additive D&C Red No. 30 is principally 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one . It contains a total of 37 bonds; 27 non-H bonds, 15 multiple bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 ketones (aromatic), and 2 sulfides .Scientific Research Applications
Regulatory Analysis and Statistical Considerations
In the realm of regulatory analysis, D&C Red No. 30 has been subject to various studies. For instance, the paper by Lagakos and Mosteller (1981) discusses the statistical challenges and methods used in the evaluation of FD&C No. 40 (Red 40), which is relevant to the broader family of red dyes including D&C Red No. 30. This study highlights the complexity of assessing safety in animal studies, especially considering factors like cage effects, litter effects, and multigenerational designs. It underscores the importance of statistical analyses in regulatory processes, particularly when unexpected findings emerge (Lagakos & Mosteller, 1981).
Chemical Analysis and Quality Control
D&C Red No. 34, a compound closely related to D&C Red No. 30, has been extensively analyzed to ensure compliance with regulatory standards. Belai et al. (2012) conducted a detailed study on the synthesis, structural characterization, and analysis of D&C Red No. 34 and its lakes, focusing on subsidiary colors that are considered impurities. Their research provides insights into the quality control processes necessary for color additives used in cosmetics and drugs, which is also applicable to D&C Red No. 30. Such stringent analysis is crucial for maintaining the safety and quality of these additives (Belai et al., 2012).
Carcinogenicity and Mutagenicity Studies
The safety of red dyes, including D&C Red No. 30, has been a topic of research in terms of carcinogenicity and mutagenicity. Dillon, Combes, and Zeiger (1994) explored the mutagenicity of D & C Red No. 9, another red dye, using various protocols. Their research provides valuable insights into the methodologies that could be applied to study D&C Red No. 30, especially in understanding its potential as a genotoxic or non-genotoxic carcinogen. The study emphasizes the necessity of specific testing protocols to reveal the mutagenic properties of such dyes (Dillon et al., 1994).
Risk Assessment
The risk assessment of color additives, including red dyes like D&C Red No. 30, has been a subject of study. Hart et al. (1986) provided a comprehensive review of the risks associated with various red and orange dyes. This study offers insights into the methods used forevaluating the carcinogenic risk of these dyes, based largely on animal data and extrapolation to human health. It also discusses the limitations and uncertainties inherent in these assessments, highlighting the complexity of risk evaluation for substances like D&C Red No. 30 (Hart et al., 1986).
Safety And Hazards
properties
IUPAC Name |
(2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLLTAIKYHPOD-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4C)Cl)/S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045209 | |
Record name | 5,5'-Dichloro-3,3'-dimethyl-thioindigo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D&C Red No. 30 | |
CAS RN |
2379-74-0, 52641-31-3 | |
Record name | D & C Red No. 30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D&C Red No. 30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052641313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-Dichloro-3,3'-dimethyl-thioindigo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D&C RED NO. 30 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S42T2808B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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